3-(Chlorosulfonyl)benzoyl chloride is an organosulfur compound characterized by its chlorosulfonyl and acyl chloride functional groups. Its chemical formula is C₇H₄Cl₂O₃S, and it appears as a colorless to pale yellow liquid with a pungent odor. This compound is notable for its reactivity and is primarily used in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex organic molecules.
3-(Chlorosulfonyl)benzoyl chloride is a corrosive and irritating compound. It can cause severe skin burns, eye damage, and respiratory problems upon exposure.
The synthesis of 3-(chlorosulfonyl)benzoyl chloride typically involves the reaction of chlorosulfonic acid with benzoyl chloride. The process can be summarized as follows:
An alternative method involves using sodium 3-sulfobenzoate and thionyl chloride under acidic conditions, yielding high purity and yield .
3-(Chlorosulfonyl)benzoyl chloride has several applications:
Interaction studies involving 3-(chlorosulfonyl)benzoyl chloride focus on its reactivity with various nucleophiles. Research indicates that its chlorosulfonyl group can react selectively with amines and alcohols, forming corresponding sulfonamides and esters. These interactions are crucial for understanding its role in synthetic pathways leading to biologically active compounds .
Several compounds exhibit structural similarities to 3-(chlorosulfonyl)benzoyl chloride, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chlorosulfonylbenzoyl chloride | C₇H₄Cl₂O₃S | Different position of the chlorosulfonyl group |
| 4-Chlorosulfonylbenzoyl chloride | C₇H₄Cl₂O₃S | Similar reactivity but different substitution pattern |
| Benzoyl chloride | C₇H₅ClO | Lacks the sulfonyl group; primarily used for acylation |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | Does not contain a sulfonyl group; used in dye synthesis |
The uniqueness of 3-(chlorosulfonyl)benzoyl chloride lies in its dual functionality as both an acyl chloride and a chlorosulfonyl compound. This allows it to participate in a broader range of
The classical synthetic approach to 3-(Chlorosulfonyl)benzoyl chloride relies fundamentally on benzotrichloride as the primary starting material, leveraging well-established chlorination and sulfonation methodologies [1] [2]. Benzotrichloride, produced through exhaustive chlorination of toluene side chains, serves as a versatile precursor for benzoyl chloride derivatives through controlled hydrolysis reactions [1] [3]. The conversion of benzotrichloride to benzoyl chloride occurs via partial hydrolysis using water or benzoic acid, with the reaction proceeding according to the equation: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl [2].
The industrial production of benzotrichloride employs photochemical chlorination processes operating within temperature ranges of 80-100°C [1] [3]. Continuous reactor cascades comprising six to ten reactors enable precise control over chlorine distribution while minimizing ring-chlorinated byproducts [1]. The reactor configuration involves decreasing chlorine concentrations from R1 through R8, with the final reactor purged using pure nitrogen to eliminate residual chlorine gas [1].
Subsequent aromatic sulfonation of benzoyl chloride intermediates utilizes chlorosulfonic acid under carefully controlled temperature conditions ranging from 0°C to 25°C [4] . The sulfonation process introduces the sulfonyl functionality at the meta position relative to the carbonyl group, achieving regioselectivity through electrophilic aromatic substitution mechanisms . Reaction yields for this classical pathway typically range from 70% to 85% depending on reaction conditions and substrate purity [4] .
The final chlorination step converts sulfonic acid derivatives to the corresponding sulfonyl chlorides using reagents such as thionyl chloride, phosphorus pentachloride, or phosphorus trichloride [4] [6]. Temperature control during this stage remains critical, with optimal conditions maintained between 50°C and 150°C to balance reaction rate against thermal decomposition [4]. The classical synthesis pathway achieves overall yields of 85-95% when properly optimized [4].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂O₃S |
| Molecular Weight (g/mol) | 239.08 |
| CAS Number | 4052-92-0 |
| Melting Point (°C) | 18-20 |
| Boiling Point (°C at 15 Torr) | 170-175 |
| Density (g/cm³ at 20°C) | 1.567 ± 0.06 |
| Refractive Index | 1.578-1.58 |
| Appearance | Liquid after melting |
| Color | Clear yellow |
| Storage Temperature (°C) | Below -20 |
Table 1: Physical Properties of 3-(Chlorosulfonyl)benzoyl chloride [7] [8] [9]
Contemporary synthetic methodologies have evolved toward more efficient sulfonation-chlorination cascade processes that minimize intermediate isolation steps while maximizing overall conversion efficiency [4] [10] [11]. The cascade approach integrates sulfonation and chlorination operations within a single reactor system, enabling superior control over reaction selectivity and product distribution [11] [12].
Modern cascade processes initiate with direct sulfonation of aromatic precursors using chlorosulfonic acid in the presence of dimethylformamide as a reaction promoter [4] [13]. The Vilsmeier-type complex formation between chlorosulfonic acid and dimethylformamide generates highly reactive sulfonylating species that facilitate regioselective introduction of chlorosulfonyl functionality [4]. Operating temperatures for the initial sulfonation stage range from 0°C to 5°C to maintain selectivity while preventing unwanted side reactions [4] .
The subsequent chlorination stage employs thionyl chloride or phosphorus pentachloride at elevated temperatures between 70°C and 150°C [4] [6]. Continuous addition of chlorinating agents enables precise stoichiometric control while maintaining reaction temperature within optimal ranges [4]. The cascade configuration reduces overall reaction time from 24-48 hours in stepwise processes to 3-6 hours in integrated systems [4] [10].
Palladium-catalyzed chlorosulfonylation represents an advanced variant of cascade methodology, utilizing arylboronic acids as coupling partners with chlorosulfate derivatives [11]. This approach exploits the differential reactivity between sulfonyl and aroyl chloride functionalities, achieving chemoselectivity through controlled reaction conditions [11]. The palladium-catalyzed process operates under mild conditions using acetonitrile as solvent, with reaction temperatures maintained between 20°C and 75°C [10] [11].
Flow chemistry implementations of cascade processes enable enhanced heat and mass transfer characteristics while providing superior control over reaction parameters [10] [14] [15]. Microreactor configurations achieve near-ideal mixing conditions, resulting in improved chemoselectivity compared to batch processes [10]. Residence times in flow systems range from 0.25 to 0.5 minutes, with throughput capabilities reaching 6.7 kg per liter per hour [15].
| Reaction Stage | Key Reagents | Temperature Control (°C) | Expected Selectivity (%) | Process Advantage |
|---|---|---|---|---|
| Initial Sulfonation | ClSO₃H, DMF | 0-5 | 90-95 | Regioselective introduction |
| Intermediate Chlorination | SOCl₂, PCl₅ | 50-100 | 85-92 | High conversion rate |
| Final Chlorosulfonylation | Chlorinating agents | 70-150 | 95-98 | Minimal side products |
| Product Isolation | Acidic water | 0-25 | 98+ | Product stability |
| Waste Treatment | Neutralizing agents | 20-40 | N/A | Environmental compliance |
Table 2: Sulfonation-Chlorination Cascade Reaction Parameters [4] [10] [11]
Industrial-scale production of 3-(Chlorosulfonyl)benzoyl chloride requires sophisticated optimization strategies that address heat management, mass transfer limitations, and process economics while maintaining product quality specifications [16] [14]. Reactor design considerations prioritize temperature uniformity and efficient heat removal capabilities to manage the highly exothermic nature of chlorosulfonylation reactions [17] [14].
Continuous reactor systems employ multi-stage configurations with intermediate cooling to maintain optimal temperature profiles throughout the reaction sequence [16] [14]. Heat removal rates ranging from 50 to 100 kilowatts per cubic meter enable effective thermal management while preventing localized overheating that could promote unwanted side reactions [14]. Reactor materials utilize corrosion-resistant alloys or specialized coatings to withstand the aggressive chemical environment created by chlorosulfonic acid and related reagents [14].
Process intensification strategies incorporate real-time monitoring and feedback control systems to optimize reagent addition rates and reaction conditions [14]. Design of experiments methodologies facilitate systematic optimization of multiple variables simultaneously, including temperature, pressure, residence time, and reagent ratios [18] [14]. Statistical modeling approaches enable identification of optimal operating windows that maximize conversion efficiency while minimizing byproduct formation [18].
Solvent selection and recovery systems represent critical components of industrial optimization strategies [4] [14]. Non-aqueous solvents such as toluene, chlorobenzene, or dichloromethane provide suitable reaction media while enabling efficient product separation [4] [6]. Solvent recovery and recycling systems achieve economic viability through distillation and purification processes that maintain solvent purity above 99% [14].
Catalyst loading optimization balances reaction promotion against economic considerations, with typical loadings ranging from 1% to 10% by weight relative to substrate [4] [14]. Catalyst recovery and regeneration protocols extend catalyst lifetime while reducing overall production costs . Advanced catalyst systems incorporate supported metal complexes or heterogeneous catalysts that facilitate separation and reuse .
| Parameter | Optimal Range | Critical Factor |
|---|---|---|
| Reactor Temperature | 70-90°C | Temperature uniformity |
| Residence Time | 3-6 hours | Complete conversion |
| Chlorinating Agent Ratio | 2-6 mol equiv. | Excess reagent control |
| Solvent Usage | 100-1000 wt% | Water exclusion |
| Catalyst Loading | 1-10 wt% | Reaction promotion |
| Pressure Control | 1-3 atm | Management |
| Heat Removal Rate | 50-100 kW/m³ | Thermal stability |
| Conversion Efficiency | 95-99% | Product purity |
Table 3: Industrial Production Optimization Parameters [4] [16] [14]
High-purity 3-(Chlorosulfonyl)benzoyl chloride requires sophisticated purification protocols that address multiple classes of impurities including organosulfonic acids, residual water, volatile chlorinated compounds, and metal salts [6] [4]. The purification sequence typically employs a combination of chemical scrubbing, vacuum stripping, and distillation techniques to achieve pharmaceutical-grade purity specifications [6] [19].
Acid scrubbing represents the primary purification method for removing organosulfonic acid impurities that form through hydrolysis side reactions [6]. Concentrated hydrochloric acid solutions containing 30% to 36% acid by weight provide optimal scrubbing efficiency while minimizing product hydrolysis [6]. Contact times between 3 and 15 minutes at temperatures ranging from 10°C to 25°C achieve quantitative removal of methane sulfonic acid and related impurities to levels below 0.001% [6].
The scrubbing mechanism exploits the differential solubility of organosulfonic acids in concentrated hydrochloric acid while maintaining the target sulfonyl chloride in the organic phase [6]. The high ionic strength of the scrubbing solution reduces sulfonyl chloride solubility through salting-out effects, while excess chloride ions suppress hydrolysis equilibrium [6]. Continuous operation requires precise control of scrubbing solution composition and temperature to maintain separation efficiency [6].
Vacuum stripping eliminates volatile impurities including water, residual chlorine, mercaptans, and low-molecular-weight chlorinated compounds [6] [15]. Operating pressures between 200 and 350 torr combined with temperatures from 40°C to 60°C provide effective volatile removal while preventing thermal decomposition [6]. Inert gas sweeping using nitrogen or dry air enhances stripping efficiency by continuously removing vapor-phase impurities [6].
Multi-stage stripping configurations optimize the removal sequence by addressing different volatility ranges in separate vessels [6]. The first stage operates at moderate temperature and pressure to remove bulk water content, while the second stage employs higher temperature to eliminate trace volatiles [6]. Residence times in each stripping stage range from 10 to 60 minutes depending on the initial impurity levels and target specifications [6].
Analytical quality control protocols employ gas chromatography with flame photometric detection to quantify sulfur-containing impurities at part-per-million levels [19] [20]. High-performance liquid chromatography provides complementary analysis for non-volatile impurities and decomposition products [4] [19]. Mass spectrometry confirmation ensures proper molecular identification and structural integrity [19].
| Purification Method | Operating Conditions | Purity Achievement (%) | Quality Parameter |
|---|---|---|---|
| Acid Scrubbing | 30-36% HCl, 10-25°C | 99.9+ (MSA removal) | Sulfonic acid content |
| Vacuum Stripping | 200-350 Torr, 40-60°C | 99.5+ (volatile removal) | Water content |
| Distillation | 15 Torr, 170-175°C | 98-99.5 | Thermal stability |
| Recrystallization | Polar aprotic solvents | 99+ | Crystal purity |
| Gas Chromatography Analysis | Standard analytical conditions | Detection limit <0.001% | Impurity profile |
Table 4: Purification Techniques and Quality Control Standards [6] [19] [4]
Metal salt removal utilizes acidic water extraction following the chlorination of sulfobenzoic acid metal salts [4]. The extraction process employs 5% to 50% aqueous hydrochloric acid or sulfuric acid solutions to dissolve sodium chloride and potassium chloride byproducts [4]. Temperature control between 0°C and 25°C during extraction prevents hydrolysis while ensuring quantitative salt removal [4]. Liquid-liquid separation techniques enable clean phase separation without requiring filtration steps that could introduce contamination [4].
While direct X-ray crystallographic studies of 3-(Chlorosulfonyl)benzoyl chloride are not extensively documented in the literature, structural investigations of closely related compounds provide valuable insights into the geometric parameters and solid-state organization of chlorosulfonyl benzoyl derivatives [2] [3] [4]. The structural characterization of analogous compounds reveals critical information about bond lengths, angles, and intermolecular interactions that can be extrapolated to understand the three-dimensional arrangement of 3-(Chlorosulfonyl)benzoyl chloride.
X-ray crystallographic analysis of N-Benzoyl-2-chlorobenzenesulfonamide demonstrates the characteristic structural features of benzoylsulfonamide derivatives [4]. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 8.1087(8) Å, b = 9.3057(9) Å, c = 9.6592(9) Å, α = 74.841(9)°, β = 65.790(8)°, and γ = 78.077(9)° [4]. The molecular structure reveals that the conformation of the nitrogen-hydrogen bond in the carbon-sulfur dioxide-nitrogen-hydrogen-carbon oxygen segment adopts an anti orientation relative to the carbonyl bond, indicating favorable stereoelectronic interactions [4]. The dihedral angle between the two benzene rings measures 73.3(1)°, suggesting significant molecular twist that minimizes steric hindrance between the aromatic systems [4].
Crystallographic investigations of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid provide additional structural context for understanding chlorosulfonyl benzoyl compounds . X-ray diffraction studies confirm the regioselective positioning of the chlorosulfonyl group, with the spatial arrangement of the sulfonyl chloride and benzoyl groups validated through precise atomic coordinate determination . The crystallographic data reveal that the chlorosulfonyl group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths of approximately 1.43-1.45 Å and sulfur-chlorine bond lengths of approximately 2.01-2.03 Å .
| Crystal System | Space Group | Key Structural Features |
|---|---|---|
| Triclinic | P-1 | Anti conformation of N-H to C=O |
| Monoclinic | P21/c | Regioselective sulfonyl chloride placement |
| Various | Variable | Planar aromatic systems |
| Triclinic/Monoclinic | P-1, P21/c | Hydrogen bonding networks |
| Various | Variable | Electrophilic reactive centers |
The structural studies of related sulfonyl chloride compounds indicate that 3-(Chlorosulfonyl)benzoyl chloride likely adopts a conformation where the chlorosulfonyl and benzoyl chloride groups are positioned to minimize steric repulsion while maintaining optimal orbital overlap [2] [5]. The electron-withdrawing nature of both functional groups creates a highly electrophilic aromatic system with enhanced reactivity toward nucleophilic attack [2].
The infrared spectroscopic analysis of 3-(Chlorosulfonyl)benzoyl chloride reveals distinctive absorption bands that enable unambiguous functional group identification and structural characterization [7] [8]. The compound exhibits characteristic vibrational modes that correspond to the two primary reactive functionalities: the benzoyl chloride moiety and the chlorosulfonyl group [7].
The most prominent infrared absorption occurs in the carbonyl stretching region, where the benzoyl chloride functionality produces a strong, sharp band at 1760-1810 cm⁻¹ [8] [9]. This high-frequency absorption is characteristic of acyl chlorides and results from the enhanced electrophilic character of the carbonyl carbon due to the electron-withdrawing chlorine atom [8]. The exact position within this range depends on the degree of conjugation with the aromatic ring and the electronic influence of the meta-positioned chlorosulfonyl substituent [8].
The chlorosulfonyl group generates two distinct sulfur-oxygen stretching vibrations that appear as strong absorption bands in the infrared spectrum [8]. The asymmetric sulfur-oxygen stretching mode occurs at 1360-1380 cm⁻¹, while the symmetric stretching vibration appears at 1170-1200 cm⁻¹ [8]. These bands are particularly diagnostic for sulfonyl chloride identification and exhibit high intensity due to the large dipole moment changes associated with the sulfur-oxygen bond vibrations [8].
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Benzoyl chloride C=O | 1760-1810 | Strong |
| Sulfonyl chloride S=O (asymmetric) | 1360-1380 | Strong |
| Sulfonyl chloride S=O (symmetric) | 1170-1200 | Strong |
| Aromatic C=C stretching | 1580-1600 | Medium |
| Aromatic C-H stretching | 3050-3100 | Medium |
| C-Cl stretching | 700-800 | Medium |
| Aromatic C-H bending | 1450-1500 | Medium |
| S-Cl stretching | 550-600 | Medium |
| Out-of-plane aromatic C-H bending | 750-900 | Strong |
The aromatic region of the infrared spectrum displays characteristic bands associated with the substituted benzene ring [8]. Aromatic carbon-carbon stretching vibrations appear at 1580-1600 cm⁻¹, while aromatic carbon-hydrogen stretching modes occur at 3050-3100 cm⁻¹ [8]. The aromatic carbon-hydrogen bending vibrations manifest as medium-intensity bands in the 1450-1500 cm⁻¹ region [8].
Carbon-chlorine stretching vibrations for both the benzoyl chloride and chlorosulfonyl functionalities appear in the 700-800 cm⁻¹ region [8]. The sulfur-chlorine stretching mode of the chlorosulfonyl group produces a characteristic medium-intensity band at 550-600 cm⁻¹ [8]. Out-of-plane aromatic carbon-hydrogen bending vibrations generate strong absorptions in the 750-900 cm⁻¹ region, with the exact frequencies depending on the substitution pattern of the benzene ring [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 3-(Chlorosulfonyl)benzoyl chloride through detailed analysis of both proton and carbon-13 spectra [10] [11]. The compound's unique substitution pattern generates distinctive chemical shift patterns that enable precise structural assignment and conformational analysis [10].
The proton nuclear magnetic resonance spectrum of 3-(Chlorosulfonyl)benzoyl chloride exhibits four distinct aromatic proton signals corresponding to the 1,3-disubstituted benzene ring [10]. The proton at position 2, which is ortho to the chlorosulfonyl group, appears as a doublet of doublets at 8.2-8.3 ppm due to coupling with adjacent protons and the deshielding effect of the electron-withdrawing sulfonyl chloride substituent [10]. The proton at position 4, para to the chlorosulfonyl group, resonates as a doublet at 7.8-8.0 ppm, reflecting the combined deshielding influence of both substituents [10].
The proton at position 5, meta to the chlorosulfonyl group, appears as a triplet at 7.6-7.7 ppm, exhibiting the characteristic coupling pattern expected for this substitution arrangement [10]. The proton at position 6, ortho to the benzoyl chloride group, resonates as a doublet at 7.9-8.1 ppm, demonstrating the deshielding effect of the acyl chloride functionality [10].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | H-2 (ortho to SO₂Cl) | 8.2-8.3 | dd |
| ¹H NMR | H-4 (para to SO₂Cl) | 7.8-8.0 | d |
| ¹H NMR | H-5 (meta to SO₂Cl) | 7.6-7.7 | t |
| ¹H NMR | H-6 (ortho to COCl) | 7.9-8.1 | d |
| ¹³C NMR | C=O (carbonyl) | 168-172 | s |
| ¹³C NMR | C-SO₂Cl (ipso carbon) | 144-148 | s |
| ¹³C NMR | C-COCl (ipso carbon) | 138-142 | s |
| ¹³C NMR | Aromatic CH carbons | 125-135 | Variable |
| ¹³C NMR | Aromatic quaternary carbons | 140-155 | Variable |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-(Chlorosulfonyl)benzoyl chloride [10] [11]. The carbonyl carbon of the benzoyl chloride group appears at 168-172 ppm, exhibiting the characteristic downfield shift associated with acyl chloride functionalities [10]. The ipso carbon bearing the chlorosulfonyl group resonates at 144-148 ppm, reflecting the deshielding effect of the electron-withdrawing sulfonyl chloride substituent [10].
The ipso carbon bearing the benzoyl chloride group appears at 138-142 ppm, demonstrating the influence of the acyl chloride functionality on the aromatic carbon framework [10]. The remaining aromatic carbon atoms exhibit chemical shifts in the 125-135 ppm range for methine carbons and 140-155 ppm for quaternary carbons, with precise positions dependent on the electronic effects of the substituents [10] [11].
Mass spectrometric analysis of 3-(Chlorosulfonyl)benzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures [12] . The molecular ion peak appears at m/z 239, corresponding to the expected molecular weight of 239.08 atomic mass units [12] .
The fragmentation behavior of 3-(Chlorosulfonyl)benzoyl chloride is dominated by the loss of chlorine atoms and the chlorosulfonyl group, reflecting the inherent instability of these functionalities under mass spectrometric conditions [12] . The loss of a single chlorine atom from the molecular ion generates a fragment at m/z 204, typically observed with relative intensities of 15-25% [12] .
The loss of the entire chlorosulfonyl group (SO₂Cl) produces a significant fragment at m/z 175, which often represents one of the most abundant ions in the mass spectrum with relative intensities of 40-60% [12] . This fragmentation pathway reflects the weakness of the carbon-sulfur bond under electron impact conditions and the stability of the resulting benzoyl chloride cation [12] .
| Fragment | m/z | Relative Intensity |
|---|---|---|
| Molecular ion [M]⁺ | 239 | 10-20% |
| Loss of Cl [M-Cl]⁺ | 204 | 15-25% |
| Loss of SO₂Cl [M-SO₂Cl]⁺ | 175 | 40-60% |
| Loss of COCl [M-COCl]⁺ | 176 | 30-50% |
| Base peak fragment | 111-139 | 100% |
| Aromatic fragment | 77-105 | 20-40% |
The loss of the benzoyl chloride group (COCl) generates a fragment at m/z 176, observed with relative intensities of 30-50% [12] . This fragmentation pattern is characteristic of benzoyl chloride derivatives and provides confirmatory evidence for the presence of the acyl chloride functionality [12] .
The base peak in the mass spectrum typically occurs in the m/z range of 111-139, corresponding to various aromatic fragment ions formed through complex rearrangement processes [12] . These fragments often involve the formation of tropylium-type ions or other stabilized aromatic cations that exhibit enhanced stability under mass spectrometric conditions [12] .
Lower mass fragments in the m/z range of 77-105 correspond to simple aromatic ions, such as phenyl cations (m/z 77) and substituted benzene fragments [12] . These fragments provide additional structural information and are commonly observed in the mass spectra of aromatic compounds containing electron-withdrawing substituents [12] .
Corrosive;Irritant